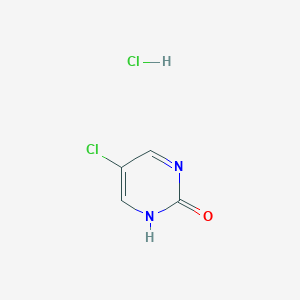

5-Chloropyrimidin-2-ol hydrochloride

Description

BenchChem offers high-quality 5-Chloropyrimidin-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloropyrimidin-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLWQORZOWPFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42748-90-3 | |

| Record name | 5-chloropyrimidin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloropyrimidin-2-ol Hydrochloride from Uracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 5-Chloropyrimidin-2-ol hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, uracil, and proceeds through a two-step process: the chlorination of uracil to form the key intermediate, 5-chlorouracil, followed by a chlorination/hydrolysis sequence to yield the target compound. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present relevant characterization data.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. 5-Chloropyrimidin-2-ol hydrochloride serves as a versatile precursor for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. Its structure, featuring a reactive chlorine atom and a hydroxyl group on the pyrimidine ring, allows for diverse functionalization, making it a valuable scaffold in drug discovery programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-Chloropyrimidin-2-ol hydrochloride from uracil is most effectively achieved through a two-step synthetic sequence. The first step involves the electrophilic chlorination of the uracil ring at the C5 position to yield 5-chlorouracil. The second, more nuanced step, involves the conversion of 5-chlorouracil to the final product. A common and effective method for this transformation is the reaction of 5-chlorouracil with a chlorinating agent like phosphorus oxychloride to form 2,4,5-trichloropyrimidine, followed by a selective hydrolysis.

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Chloropyrimidin-2-ol Hydrochloride

Executive Summary: 5-Chloropyrimidin-2-ol hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the pyrimidine ring, imparts a distinct reactivity profile. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of its physicochemical properties, explores the critical role of tautomerism in its behavior, and details its core reactivity, including nucleophilic aromatic substitution and functional group interconversions. By elucidating the mechanistic principles and providing practical experimental context, this document serves as an authoritative resource for leveraging this versatile intermediate in complex molecule synthesis.

Introduction and Strategic Importance

The pyrimidine scaffold is a cornerstone of bioorganic chemistry, forming the core structure of nucleobases, vitamins, and a vast array of pharmaceuticals. The strategic introduction of functional groups onto this ring system allows for the fine-tuning of molecular properties, making substituted pyrimidines highly sought-after intermediates. 5-Chloropyrimidin-2-ol hydrochloride (CAS No: 42748-90-3) emerges as a particularly valuable precursor. Its bifunctional nature—a reactive halogen and a modifiable hydroxyl/oxo group—enables sequential and regioselective chemical transformations. This has led to its application in the synthesis of diverse bioactive molecules, including advanced clinical candidates such as GPR119 agonists for the treatment of diabetes.[1] Understanding the nuanced reactivity of this compound is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical Properties and Structural Analysis

The fundamental properties of 5-Chloropyrimidin-2-ol hydrochloride are summarized below. These characteristics are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 42748-90-3 | [2][3][4] |

| Molecular Formula | C₄H₄Cl₂N₂O | [4] |

| Molecular Weight | 166.99 g/mol | [4] |

| Appearance | Off-white to light yellow solid | |

| Storage Conditions | Room temperature, under inert atmosphere | [2][4] |

The Critical Role of Tautomerism

A defining feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the aromatic alcohol (lactim or enol) form and the non-aromatic amide (lactam or keto) form. For the free base, this equilibrium lies heavily towards the more stable lactam isomer, 5-chloro-2(1H)-pyrimidinone. This preference is driven by the greater strength of the C=O double bond compared to a C=N bond and the stability of the amide resonance.

The hydrochloride salt introduces a further layer of complexity. Protonation occurs on one of the ring nitrogen atoms, typically N1, which significantly alters the electronic landscape of the molecule. This protonation locks the system and influences which functional group exhibits primary reactivity.

Caption: Lactam-lactim tautomeric equilibrium of the free base.

Core Reactivity and Mechanistic Pathways

The reactivity of 5-Chloropyrimidin-2-ol hydrochloride is dictated by its three key features: the C2-oxo/hydroxyl group, the C5-chloro group, and the electron-deficient pyrimidine ring.

Reactions of the 2-Hydroxyl Group: Conversion to a Leaving Group

The hydroxyl group in the lactim form (or the N-H in the lactam form) is not a good leaving group for nucleophilic substitution. Therefore, a primary and highly valuable transformation is its conversion into a more reactive species, most commonly a chlorine atom, to yield 2,5-dichloropyrimidine. This transformation dramatically enhances the synthetic utility of the scaffold, as the C2 position becomes highly activated for subsequent substitutions.

Authoritative Insight: The conversion of a 2-hydroxypyrimidine to a 2-chloropyrimidine is a cornerstone reaction in heterocyclic chemistry. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard choices.[5] The mechanism involves the initial formation of a phosphate or phosphonate ester, which is an excellent leaving group, facilitating the subsequent attack by a chloride ion.[5]

Experimental Protocol: Synthesis of 2,5-Dichloropyrimidine

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 5-Chloropyrimidin-2-ol hydrochloride (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. An optional tertiary amine base, such as N,N-diethylaniline, can be added to scavenge the generated HCl.

-

Reaction: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be performed with caution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for the conversion to 2,5-dichloropyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

Once converted to 2,5-dichloropyrimidine, the C2 position becomes exceptionally reactive towards nucleophiles.

Mechanistic Causality: The chlorine atom at C2 (and C4/C6) of a pyrimidine ring is significantly more labile than the chlorine at C5. This is because the electron-withdrawing ring nitrogens can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during an SNAr reaction at the C2 position.[6][7] Attack at C5 does not benefit from this direct resonance stabilization, rendering it far less reactive under standard SNAr conditions.

Common nucleophiles used in these reactions include:

-

Amines (primary and secondary)

-

Alcohols (alkoxides)

-

Thiols (thiolates)

Caption: General mechanism for SNAr at the C2 position.

Reactivity of the C5-Chloro Group

As discussed, the C5-chloro group is generally unreactive towards traditional SNAr reactions. However, its functionalization is often crucial for building molecular complexity. This typically requires modern cross-coupling methodologies.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a C-C bond.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkyne moiety.

These advanced techniques provide a powerful toolkit for selectively modifying the C5 position after the C2 position has been functionalized, showcasing the orthogonal reactivity designed into this molecular scaffold.

Conclusion

5-Chloropyrimidin-2-ol hydrochloride is more than a simple chemical; it is a strategic intermediate designed for complex synthetic applications. Its value is rooted in the interplay between its tautomeric nature and the distinct, predictable reactivity of its functional groups. The ability to first activate the C2 position via chlorination and then selectively displace that chlorine with a nucleophile, while retaining the C5-chloro group for subsequent cross-coupling reactions, provides a robust and logical pathway for the construction of highly decorated pyrimidine derivatives. For scientists in drug discovery, mastering the chemistry of this scaffold opens the door to a vast chemical space of potentially therapeutic agents.

References

-

5-Chloropyrimidin-2-ol hydrochloride | CAS#:42748-90-3. Chemsrc. [Link]

-

Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Show by mechanism how chloropyrimidine can be formed from 5-chloropyrimid... Filo. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Chloropyrimidin-2-ol Hydrochloride | 42748-90-3 [chemicalbook.com]

- 3. 5-Chloropyrimidin-2-ol hydrochloride | CAS#:42748-90-3 | Chemsrc [chemsrc.com]

- 4. 5-Chloropyrimidin-2-ol Hydrochloride CAS#: 42748-90-3 [m.chemicalbook.com]

- 5. Show by mechanism how chloropyrimidine can be formed from 5-chloropyrimid.. [askfilo.com]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloropyrimidin-2-ol Hydrochloride

Introduction

5-Chloropyrimidin-2-ol hydrochloride is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of pharmaceuticals. The introduction of a chloro-substituent and a hydroxyl group can significantly modulate the electronic properties and biological activity of the pyrimidine ring, making it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Chloropyrimidin-2-ol hydrochloride, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established principles of spectroscopic interpretation and data from structurally related compounds to provide a robust prediction of its spectral characteristics. The methodologies and interpretations presented herein are designed to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum

For 5-Chloropyrimidin-2-ol (the free base), the predicted molecular weight is approximately 130.53 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two peaks for the molecular ion, one at m/z for the molecule containing ³⁵Cl and another peak (the M+2 peak) at m/z+2 for the molecule containing ³⁷Cl. The intensity of the M+2 peak is expected to be about one-third of the intensity of the M⁺ peak.

The hydrochloride salt itself is not typically observed directly in the gas phase during mass spectrometry. The acidic proton may be lost, and the chloride ion is generally not detected as part of the parent molecule. Therefore, the mass spectrum will reflect the fragmentation of the protonated 5-Chloropyrimidin-2-ol.

Table 1: Predicted Mass Spectrometry Data for 5-Chloropyrimidin-2-ol

| m/z (Predicted) | Ion | Interpretation |

| 130/132 | [M]⁺ | Molecular ion peak with characteristic chlorine isotopic pattern. |

| 102/104 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule. |

| 95 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 68 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |

Fragmentation Pathway

The fragmentation of pyrimidine derivatives in mass spectrometry is influenced by the nature and position of their substituents. For 5-Chloropyrimidin-2-ol, the fragmentation is likely to be initiated by the loss of small, stable neutral molecules or radicals.

Caption: Predicted mass fragmentation pathway of 5-Chloropyrimidin-2-ol.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for acquiring an EI-mass spectrum would involve the following steps:

-

Sample Preparation: A small amount of the solid 5-Chloropyrimidin-2-ol hydrochloride is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of 5-Chloropyrimidin-2-ol hydrochloride is expected to show characteristic absorption bands corresponding to its functional groups. The tautomeric equilibrium between the -ol and -one forms of the pyrimidinol ring will influence the spectrum. Given the stability of the amide-like structure, the pyrimidin-2-one tautomer is likely to be predominant.

Table 2: Predicted IR Absorption Bands for 5-Chloropyrimidin-2-ol Hydrochloride

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3400-3200 | O-H / N-H | Stretching (broad, due to hydrogen bonding) |

| 3100-3000 | C-H (aromatic) | Stretching |

| ~1680 | C=O | Stretching (amide-like) |

| ~1620 | C=N / C=C | Ring stretching |

| ~1450 | C-N | Stretching |

| ~1200 | C-O | Stretching |

| ~800 | C-Cl | Stretching |

Interpretation of Key Bands

-

O-H/N-H Stretching: A broad band in the 3400-3200 cm⁻¹ region is anticipated due to the stretching vibrations of the O-H group (in the -ol tautomer) and the N-H group (in the -one tautomer), broadened by intermolecular hydrogen bonding. The presence of the hydrochloride salt may also contribute to broad absorptions in this region from the protonated nitrogen.

-

C=O Stretching: A strong absorption band around 1680 cm⁻¹ is a key indicator of the carbonyl group in the more stable pyrimidin-2-one tautomer.

-

C=N and C=C Ring Stretching: Vibrations of the pyrimidine ring are expected to appear in the 1620-1400 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, around 800 cm⁻¹.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for acquiring an FTIR spectrum using the KBr pellet method is as follows:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Chloropyrimidin-2-ol hydrochloride will provide information on the number and connectivity of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.

Table 3: Predicted ¹H NMR Data for 5-Chloropyrimidin-2-ol Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | N-H / O-H |

| ~8.5 | Singlet | 2H | H-4, H-6 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Data for 5-Chloropyrimidin-2-ol Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~160 | C-2 |

| ~155 | C-4, C-6 |

| ~110 | C-5 |

Interpretation of NMR Spectra

-

¹H NMR: The two protons at positions 4 and 6 of the pyrimidine ring are chemically equivalent due to symmetry and are expected to appear as a single downfield signal around 8.5 ppm. The lability of the proton on the nitrogen or oxygen will likely result in a broad singlet at a very downfield chemical shift (~12.0 ppm).

-

¹³C NMR: The carbon atom C-2, bonded to two nitrogen atoms and an oxygen (in the -one tautomer), is expected to be the most deshielded, appearing at the lowest field (~160 ppm). The carbons C-4 and C-6, adjacent to nitrogen atoms, will also be significantly downfield (~155 ppm). The carbon atom C-5, bearing the chlorine substituent, is predicted to be the most upfield of the ring carbons (~110 ppm).

Caption: Predicted NMR assignments for 5-Chloropyrimidin-2-ol.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloropyrimidin-2-ol hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

This technical guide provides a detailed predicted spectroscopic analysis of 5-Chloropyrimidin-2-ol hydrochloride, a compound of considerable interest in the field of medicinal chemistry. By leveraging fundamental spectroscopic principles and comparative data from related structures, we have outlined the expected key features in its Mass, IR, and NMR spectra. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and similar pyrimidine derivatives. This guide is intended to be a valuable resource for the structural characterization and further development of novel compounds based on the 5-Chloropyrimidin-2-ol scaffold.

References

- At the time of this writing, specific experimental spectroscopic data for 5-Chloropyrimidin-2-ol hydrochloride was not readily available in the public domain. The predicted data and interpretations are based on general principles of spectroscopy and data for analogous compounds found in chemical databases and scientific literature. For researchers undertaking experimental work, it is recommended to consult spectral prediction software and databases for the most accurate and up-to-date information.

5-Chloropyrimidin-2-ol hydrochloride CAS 42748-90-3 characterization

An In-Depth Technical Guide to the Characterization of 5-Chloropyrimidin-2-ol Hydrochloride (CAS 42748-90-3)

This guide provides an in-depth exploration of the analytical methodologies required for the comprehensive characterization of 5-Chloropyrimidin-2-ol hydrochloride (CAS 42748-90-3), a key heterocyclic building block in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, rigorous structural confirmation and purity assessment are foundational to ensuring the integrity and reproducibility of downstream applications. This document moves beyond mere procedural lists to explain the causality behind experimental choices, grounding each protocol in established scientific principles to create a self-validating analytical workflow.

Core Compound Profile and Physicochemical Properties

5-Chloropyrimidin-2-ol hydrochloride is a pyrimidine derivative valued for its utility in synthesizing more complex molecules, often serving as a precursor in the development of targeted therapeutics.[1][2] Its reactivity is largely defined by the chloro-substituent and the hydroxypyrimidine core. It's important to recognize that this compound exists in a tautomeric equilibrium between the -ol and -one forms, with the 5-chloro-2(1H)-pyrimidinone form often being predominant. The hydrochloride salt enhances its stability and solubility in polar solvents.

| Property | Value | Source |

| CAS Number | 42748-90-3 | [3][4] |

| Molecular Formula | C₄H₄Cl₂N₂O | [3][5] |

| Molecular Weight | 166.99 g/mol | [3][5] |

| Appearance | Typically an off-white to light yellow solid | Generic Observation |

| Storage | Inert atmosphere, Room Temperature | [5][6] |

| SMILES | Cl.O=c1ncc(Cl)c[nH]1 | [3] |

| InChIKey | GRLWQORZOWPFCM-UHFFFAOYSA-N | [3] |

Conceptual Synthesis and its Analytical Implications

Understanding the synthetic origin of a compound is critical for anticipating potential impurities. While various synthetic routes exist for pyrimidine derivatives, a common conceptual pathway involves the modification of a pre-existing pyrimidine ring.[7][8][9] For instance, a synthesis might involve the chlorination of a corresponding uracil derivative. The choice of chlorinating agent (e.g., phosphoryl chloride) and the reaction conditions can introduce process-related impurities that must be identified and quantified during characterization.[8]

Caption: Conceptual workflow for the synthesis of 5-Chloropyrimidin-2-ol HCl.

The Multi-Technique Characterization Workflow

No single analytical technique can provide a complete picture of a chemical entity. A robust characterization relies on the synergistic application of multiple spectroscopic and chromatographic methods. This integrated approach ensures unambiguous structural confirmation, identifies and quantifies impurities, and establishes a comprehensive quality profile for the compound.

Caption: Integrated analytical workflow for compound characterization.

Detailed Analytical Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing precise information about the chemical environment of ¹H and ¹³C nuclei.[10]

Expertise & Causality: For pyrimidine derivatives, the choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred due to its ability to dissolve the hydrochloride salt and the presence of exchangeable protons (N-H, O-H), which can be identified by their broad signals or by D₂O exchange experiments.

A. ¹H NMR Spectroscopy

-

Objective: To identify the number and connectivity of protons in the molecule.

-

Protocol:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

A standard single-pulse experiment is typically sufficient.[10]

-

-

Expected Data & Interpretation:

-

The pyrimidine ring protons are expected to appear as singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm), their exact chemical shift influenced by the electron-withdrawing effects of the chlorine and oxygen atoms.

-

A broad singlet, likely in the δ 11.0-13.0 ppm range, can be attributed to the N-H proton of the pyrimidinone tautomer. Its broadness is due to quadrupole broadening and chemical exchange.

-

The proton of the hydrochloride counter-ion may also appear as a very broad signal.

-

B. ¹³C NMR Spectroscopy

-

Objective: To determine the number of unique carbon atoms and their chemical environment.

-

Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[10]

-

-

Expected Data & Interpretation:

-

Carbons directly attached to electronegative atoms (N, Cl, O) will be deshielded and appear downfield.

-

The carbonyl carbon (C=O) of the pyrimidinone tautomer is expected to have a characteristic chemical shift in the δ 150-170 ppm range.

-

The carbon bearing the chlorine atom (C-Cl) will also be significantly downfield.

-

| Predicted NMR Data (in DMSO-d₆) | |

| ¹H NMR | δ (ppm) |

| Pyrimidine C-H | ~8.0 - 8.5 (singlet) |

| Pyrimidine C-H | ~8.5 - 9.0 (singlet) |

| N-H | ~12.0 - 13.0 (broad singlet) |

| ¹³C NMR | δ (ppm) |

| C=O | ~155 - 165 |

| C-Cl | ~140 - 150 |

| C-H | ~130 - 140 |

| C-H | ~110 - 120 |

Note: These are predicted values based on the structure and may vary slightly.

Mass Spectrometry (MS)

Expertise & Causality: MS is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred technique for this molecule, as it is a soft ionization method suitable for polar, non-volatile compounds like hydrochloride salts, minimizing fragmentation and clearly showing the molecular ion.

-

Objective: To confirm the molecular weight and obtain fragmentation data that supports the proposed structure.

-

Protocol:

-

Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Data & Interpretation:

-

The primary ion observed will be the protonated molecule of the free base, [M+H]⁺, where M is the mass of 5-chloropyrimidin-2-ol.

-

Expected m/z: The molecular formula of the free base is C₄H₃ClN₂O. The expected monoisotopic mass is approximately 130.00 Da. The [M+H]⁺ ion should therefore appear at m/z ≈ 131.0.

-

A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed for the molecular ion peak and any chlorine-containing fragments, serving as a powerful confirmation of the structure.

-

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 5-Chloropyrimidin-2-ol, it is particularly useful for confirming the presence of the carbonyl (C=O) and N-H groups of the dominant pyrimidinone tautomer.

-

Objective: To identify key functional groups.

-

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum, typically over the 4000-400 cm⁻¹ range.

-

-

Expected Data & Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3200 - 3000 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C=O (amide/lactam) | 1700 - 1650 (strong) | Stretching |

| C=N, C=C | 1650 - 1550 | Ring Stretching |

| C-Cl | 800 - 600 | Stretching |

The strong absorption in the 1650-1700 cm⁻¹ region is a key diagnostic peak supporting the pyrimidin-2-one structure.[11]

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients.[12] A reversed-phase (RP-HPLC) method is most suitable, as it effectively separates polar and non-polar compounds. A C18 column is a robust starting point. The mobile phase is typically a buffered aqueous solution mixed with an organic modifier (like acetonitrile) to elute the compound from the non-polar stationary phase. UV detection is ideal due to the chromophoric nature of the pyrimidine ring.[12][13]

-

Objective: To determine the purity of the compound and quantify any impurities.

-

Protocol:

-

System: HPLC with a gradient pump and UV/DAD detector.

-

Column: C18, 4.6 x 150 mm, 2.7-5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at ~220-254 nm.

-

Sample Preparation: Dissolve the sample accurately in the mobile phase A/B mixture (e.g., 50:50) to a concentration of ~0.5-1.0 mg/mL.

-

-

Data Interpretation:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

The method must be validated for specificity, linearity, accuracy, and precision according to relevant guidelines to be considered trustworthy.

-

Safety and Handling

Based on safety data for similar chlorinated pyrimidine and pyridine compounds, 5-Chloropyrimidin-2-ol hydrochloride should be handled with care.

-

Hazards: May cause skin, eye, and respiratory irritation.[14][15][16] Harmful if swallowed.[16]

-

Precautions:

Conclusion

The comprehensive characterization of 5-Chloropyrimidin-2-ol hydrochloride (CAS 42748-90-3) is a mandatory step for its use in research and development. A scientifically sound approach relies on the orthogonal application of NMR for structural elucidation, Mass Spectrometry for molecular weight confirmation, IR spectroscopy for functional group identification, and HPLC for purity assessment. By understanding the causal principles behind each technique and integrating their results, researchers can establish a definitive analytical profile, ensuring the quality and reliability of this important chemical building block for its intended applications.

References

- Time in Larue County, US. Google Search. Accessed January 16, 2026.

- 5-Chloropyrimidin-2-ol hydrochloride | CAS#:42748-90-3. Chemsrc. Accessed January 16, 2026.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem. Accessed January 16, 2026.

- 5-Chloropyrimidin-2-ol Hydrochloride | 42748-90-3. ChemicalBook. Accessed January 16, 2026.

- 5-Chloropyrimidin-2-ol hydrochloride (C007B-578618). Cenmed Enterprises. Accessed January 16, 2026.

- SAFETY DATA SHEET - 2-Amino-5-chloropyridine. Fisher Scientific. Accessed January 16, 2026.

- SAFETY DATA SHEET - 5-Chloropyrimidine. Fisher Scientific. Accessed January 16, 2026.

- 5-Chloropyrimidin-2-ol Hydrochloride CAS#: 42748-90-3. ChemicalBook. Accessed January 16, 2026.

- 42748-90-3|5-Chloropyrimidin-2(1H)-one hydrochloride. BLD Pharm. Accessed January 16, 2026.

- Safety Data Sheet - 2-Amino-5-chloropyridine. Jubilant Ingrevia. Accessed January 16, 2026.

- 5-Chloropyrimidine SDS, 17180-94-8 Safety Data Sheets. ECHEMI. Accessed January 16, 2026.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Accessed January 16, 2026.

- 5-chloropyrimidin-2-ol | CAS#:54326-16-8. Chemsrc. Accessed January 16, 2026.

- Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119.

- Recent Approaches to the Synthesis of Pyrimidine Derivatives.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Accessed January 16, 2026.

- Process for the preparation of chloropyrimidines.

- Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Accessed January 16, 2026.

- 2-Chloropyrimidin-5-ol | C4H3ClN2O | CID 14595700. PubChem - NIH. Accessed January 16, 2026.

- 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. PubChem - NIH. Accessed January 16, 2026.

- 2-Amino-5-chloropyrimidine. NIST WebBook. Accessed January 16, 2026.

- 2-Amino-5-chloropyrimidine 97 5428-89-7. Sigma-Aldrich. Accessed January 16, 2026.

- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. Accessed January 16, 2026.

- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem. Accessed January 16, 2026.

- 2-Chloropyrimidine. Organic Syntheses Procedure. Accessed January 16, 2026.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Accessed January 16, 2026.

- Separation of 2-Amino-5-chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 16, 2026.

- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI. Accessed January 16, 2026.

- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

- 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum. ChemicalBook. Accessed January 16, 2026.

- 5-Amino-2-chloropyridine(5350-93-6) 1H NMR spectrum. ChemicalBook. Accessed January 16, 2026.

- 2-Chloropyrimidine(1722-12-9) IR Spectrum. ChemicalBook. Accessed January 16, 2026.

- 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum. ChemicalBook. Accessed January 16, 2026.

- 5-Amino-2-chloropyrimidine(56621-90-0) 1H NMR spectrum. ChemicalBook. Accessed January 16, 2026.

- An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol. Benchchem. Accessed January 16, 2026.

- Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-Amino-5-chloropyridine. Benchchem. Accessed January 16, 2026.

- Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.

- 2-Chloropyridine N-oxide hydrochloride - Optional[ATR-IR] - Spectrum. SpectraBase. Accessed January 16, 2026.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. heteroletters.org [heteroletters.org]

- 3. 5-Chloropyrimidin-2-ol hydrochloride | CAS#:42748-90-3 | Chemsrc [chemsrc.com]

- 4. 5-Chloropyrimidin-2-ol Hydrochloride | 42748-90-3 [chemicalbook.com]

- 5. 5-Chloropyrimidin-2-ol Hydrochloride CAS#: 42748-90-3 [m.chemicalbook.com]

- 6. 42748-90-3|5-Chloropyrimidin-2(1H)-one hydrochloride|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. cenmed.com [cenmed.com]

- 15. fishersci.com [fishersci.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

Tautomerism of 5-Chloropyrimidin-2-ol hydrochloride

An In-Depth Technical Guide to the Tautomerism of 5-Chloropyrimidin-2-ol Hydrochloride

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a pivotal concept in medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic fate.[1] Pyrimidine derivatives, central to numerous pharmaceuticals and biological processes, frequently exhibit this phenomenon.[2][3] This guide provides a comprehensive technical exploration of the tautomeric landscape of 5-Chloropyrimidin-2-ol hydrochloride, a key heterocyclic building block. We will dissect the equilibrium between its lactam (keto) and lactim (enol) forms, detailing the theoretical underpinnings and providing robust experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the tautomeric behavior of substituted pyrimidines for therapeutic advantage.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

The pyrimidine ring is a fundamental component of life, forming the structural basis for nucleobases like cytosine, thymine, and uracil.[2][4] Its derivatives are ubiquitous in medicinal chemistry, valued for their ability to form multiple hydrogen bonds and act as bioisosteres for other aromatic systems, thereby enhancing pharmacokinetic and pharmacodynamic profiles.[5]

The biological and chemical behavior of hydroxypyrimidines is intrinsically linked to their tautomeric state. These compounds can exist in a dynamic equilibrium between the lactam (keto or amide) form and the lactim (enol or iminol) form. This seemingly subtle intramolecular proton transfer dramatically alters the molecule's hydrogen bonding pattern, polarity, and shape.[1][6] In a drug development context, one tautomer may bind to a biological target with high affinity, while the other is inactive or binds to an off-target, leading to toxicity. Therefore, a rigorous understanding and characterization of the predominant tautomeric forms in relevant physiological environments is not merely an academic exercise but a critical step in rational drug design.

5-Chloropyrimidin-2-ol hydrochloride presents a classic case of lactam-lactim tautomerism. The equilibrium is dictated by a confluence of factors including solvent polarity, pH, temperature, and the electronic influence of the chloro-substituent.[7][8] The hydrochloride salt form further complicates this landscape, as protonation of a ring nitrogen can significantly influence the stability of the respective tautomers.

Caption: Tautomeric equilibrium of 5-Chloropyrimidin-2-ol.

Experimental Characterization of Tautomeric Equilibrium

Determining the position of the tautomeric equilibrium requires empirical evidence. Spectroscopic methods are the primary tools for this investigation, providing direct insight into the molecular structure in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[9] By analyzing chemical shifts and coupling constants, researchers can deduce the relative populations of each isomer.[10]

Causality Behind the Method: The lactam and lactim forms possess distinct electronic environments.

-

¹H NMR: The lactam form features a proton on a nitrogen atom (N-H), typically resonating between 10-14 ppm, while the lactim form has a proton on an oxygen atom (O-H), which often gives a broader signal in a different region (e.g., 5-10 ppm), and its position is highly dependent on solvent and concentration. The chemical shifts of the ring protons will also differ significantly between the two forms.

-

¹³C NMR: The carbonyl carbon (C=O) of the lactam form has a characteristic chemical shift in the 160-180 ppm range. In contrast, the corresponding carbon in the lactim form is an oxygen-bearing aromatic carbon (C-O), which resonates further upfield, typically between 140-160 ppm.

Self-Validating Protocol: NMR Analysis of Tautomeric Ratio

-

Sample Preparation:

-

Prepare solutions of 5-Chloropyrimidin-2-ol hydrochloride (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, D₂O, Methanol-d₄). The choice of solvents is critical as polarity and hydrogen-bonding capacity can shift the equilibrium.[7]

-

For pH studies, prepare buffered D₂O solutions at various pH values (e.g., 2, 5, 7.4, 9). Note that pH can significantly impact pyrimidine tautomerism.[11][12]

-

-

Data Acquisition:

-

Acquire high-resolution ¹H NMR spectra for each sample.

-

Acquire ¹³C NMR and DEPT spectra to aid in carbon signal assignment.

-

If signal overlap is an issue, perform 2D NMR experiments like HSQC and HMBC to definitively assign proton and carbon signals to each tautomer.[13]

-

-

Data Analysis & Interpretation:

-

Identify distinct sets of signals corresponding to the lactam and lactim tautomers.[6]

-

Integrate the area of well-resolved, non-exchangeable proton signals for each tautomer (e.g., the C6-H proton).

-

Calculate the tautomeric ratio (KT = [lactim]/[lactam]) from the ratio of the integrated signal areas.

-

Correlate the observed ratios with solvent polarity and pH to understand their influence.

-

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and sensitive method for studying tautomeric equilibria, particularly for observing shifts in response to environmental changes like solvent polarity.[9][14]

Causality Behind the Method: The lactam and lactim forms have different chromophores and thus distinct electronic absorption spectra.[15] The lactam form, with its cross-conjugated carbonyl system, will have a different λmax and molar absorptivity compared to the more aromatic lactim form. By monitoring these spectral changes in different solvents, one can infer the direction of the equilibrium shift. This is known as solvatochromism.[9]

Self-Validating Protocol: UV-Vis Analysis of Solvent Effects

-

Sample Preparation:

-

Prepare a stock solution of 5-Chloropyrimidin-2-ol hydrochloride in a suitable solvent (e.g., Methanol).

-

Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in various solvents of differing polarity (e.g., hexane, dioxane, acetonitrile, ethanol, water).

-

-

Data Acquisition:

-

Using a dual-beam spectrophotometer, record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Use the respective pure solvent as the reference blank.

-

-

Data Analysis & Interpretation:

-

Identify the λmax for the absorption bands in each solvent.

-

A significant shift in λmax or the appearance of a new band when moving from non-polar to polar solvents is indicative of a shift in the tautomeric equilibrium.[15]

-

While quantitative analysis is more complex than with NMR, the qualitative trend provides strong evidence. For instance, polar, protic solvents often stabilize the more polar lactam form through hydrogen bonding.[7]

-

| Tautomer Form | Expected ¹H NMR (N-H/O-H) | Expected ¹³C NMR (C2) | Expected UV-Vis λmax Trend |

| Lactam (Keto) | 10 - 14 ppm (N-H) | 160 - 180 ppm (C=O) | Favored in polar, protic solvents |

| Lactim (Enol) | 5 - 10 ppm (O-H, broad) | 140 - 160 ppm (C-OH) | Favored in non-polar, aprotic solvents |

| Table 1: Summary of expected spectroscopic data for the tautomers of 5-Chloropyrimidin-2-ol. |

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides the most definitive structural evidence.[2][16] It can unambiguously determine which tautomer is present in the crystal lattice. This is crucial for understanding solid-state properties and for validating computational models. However, it's important to remember that the solid-state structure may not represent the predominant form in solution.[17]

Computational Prediction of Tautomer Stability

Alongside experimental work, computational chemistry offers a powerful predictive tool for assessing the relative stabilities of tautomers.[18] Density Functional Theory (DFT) is a widely used method for this purpose.[19]

Causality Behind the Method: DFT calculations can determine the electronic ground-state energy of a molecule. By calculating the energies of all possible tautomers, one can predict which isomer is thermodynamically more stable.[20] Incorporating solvent models (e.g., Polarizable Continuum Model, PCM) allows for the simulation of solution-phase behavior, providing results that can be directly compared with experimental data.[18]

Self-Validating Protocol: DFT Calculation of Tautomer Energies

-

Structure Preparation:

-

Build the 3D structures of the lactam and lactim tautomers of 5-Chloropyrimidin-2-ol using molecular modeling software.

-

Also, build the protonated forms (as it is a hydrochloride salt), considering protonation at different ring nitrogen atoms.

-

-

Geometry Optimization & Frequency Calculation:

-

Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[18]

-

Run calculations for the gas phase and in the presence of an implicit solvent model (PCM) representing solvents like water or chloroform.

-

Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies).

-

-

Energy Analysis & Interpretation:

-

Extract the final electronic energies (including zero-point vibrational energy correction) for each stable tautomer.

-

Calculate the relative energy (ΔE) of the lactim tautomer with respect to the lactam tautomer (ΔE = Elactim - Elactam).

-

The tautomer with the lower energy is predicted to be the more stable form under the calculated conditions.

-

Compare the results from the gas phase and solvent models to predict how the environment influences the equilibrium.

-

Caption: Workflow for computational prediction of tautomer stability.

| Computational Condition | Predicted Stable Tautomer | Rationale |

| Gas Phase | Lactim (Enol) | Often favored due to the aromaticity of the pyrimidine ring. |

| Polar Solvent (e.g., Water) | Lactam (Keto) | The polar C=O and N-H bonds are well-stabilized by hydrogen bonding with solvent molecules.[9] |

| Non-polar Solvent (e.g., CCl₄) | Lactim (Enol) | Less stabilization of the polar lactam form shifts the equilibrium toward the less polar lactim. |

| Table 2: Hypothetical computational results predicting tautomer stability. |

Conclusion and Outlook

The tautomerism of 5-Chloropyrimidin-2-ol hydrochloride is a multifaceted equilibrium governed by intrinsic structural factors and extrinsic environmental conditions. A synergistic approach, combining high-resolution NMR spectroscopy, solvent-dependent UV-Vis analysis, and robust DFT calculations, is essential for a complete characterization. NMR provides definitive structural identification and quantification in solution, UV-Vis offers a rapid method to probe environmental effects, and computational modeling delivers a theoretical framework for understanding the underlying energetics. For drug development professionals, mastering the analysis of tautomerism is critical. It enables the prediction of a drug candidate's behavior in physiological environments, informs structure-activity relationship (SAR) studies, and ultimately contributes to the design of safer and more efficacious therapeutics.

References

- Vertex AI Search. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved January 16, 2026.

-

Zhang, Q., et al. (2020). Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Journal of the American Chemical Society. [Link]

-

Zhang, Q., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. PubMed. [Link]

-

Gancia, C., & Kass, S. R. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

-

ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Request PDF. Retrieved January 16, 2026. [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

-

Masoud, M. S., & Abd El-Kaway, M. Y. (2020). Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Request PDF. Retrieved January 16, 2026. [Link]

-

Topal, V., & Fedor, M. J. (2014). Role of tautomerism in RNA biochemistry. RNA. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved January 16, 2026. [Link]

-

Peppicelli, S., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]

-

Ghosh, A., & Bhaumik, A. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

-

Singh, F. V., et al. (2006). Synthesis and X-ray structural studies of pyrimidin-2,4-dione and 2-thioxo-1H-pyrimidin-4-one bearing chloroethyl moiety. Journal of Molecular Structure. [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Retrieved January 16, 2026. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Retrieved January 16, 2026. [Link]

-

Al-Saidi, H. M., & Al-Otaibi, J. S. (2016). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5-pyrimidinecarbonitrile. Sultan Qaboos University Journal for Science. [Link]

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Al-Zoubi, R. M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

-

Cenmed Enterprises. (n.d.). 5-Chloropyrimidin-2-ol hydrochloride (C007B-578618). Retrieved January 16, 2026. [Link]

-

Chemsrc. (n.d.). 5-Chloropyrimidin-2-ol hydrochloride | CAS#:42748-90-3. Retrieved January 16, 2026. [Link]

-

ResearchGate. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved January 16, 2026. [Link]

-

Nguyen, T. T. H., et al. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE IN DEUTERATED DIMETHYL SULFOXIDE. VNUHCM Journal of Science and Technology Development. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jst-ud.vn [jst-ud.vn]

- 14. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sci-hub.st [sci-hub.st]

- 17. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloropyrimidin-2-ol hydrochloride

Introduction

5-Chloropyrimidin-2-ol hydrochloride is a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. As a substituted pyrimidine, it represents a scaffold with potential applications in medicinal chemistry and materials science.[1] The hydrochloride salt form is often utilized to enhance the solubility and handling properties of the parent molecule. A thorough understanding of its solubility and stability is paramount for its effective use in any research or development setting. Poor solubility can impede bioavailability and lead to inconsistent results in biological assays, while instability can compromise the compound's integrity, safety, and shelf-life.[1]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Chloropyrimidin-2-ol hydrochloride. It is designed to offer both foundational knowledge and actionable experimental protocols, enabling researchers to generate robust and reliable data. The methodologies described herein are grounded in established principles of pharmaceutical sciences and are designed to meet the rigorous standards of modern drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Chloropyrimidin-2-ol hydrochloride is essential for designing relevant solubility and stability studies.

| Property | Value/Information | Source |

| CAS Number | 42748-90-3 | ChemicalBook |

| Molecular Formula | C₄H₄Cl₂N₂O | ChemicalBook |

| Molecular Weight | 166.99 g/mol | ChemicalBook |

| Appearance | Expected to be a crystalline solid. | General knowledge |

| Storage | Inert atmosphere, Room Temperature or 2-8°C. | ChemicalBook |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and distribution.[1] For 5-Chloropyrimidin-2-ol hydrochloride, its aqueous solubility is of primary importance for biological applications, while its solubility in organic solvents is crucial for synthesis, purification, and formulation development.[2][3]

Aqueous Solubility

As a hydrochloride salt, 5-Chloropyrimidin-2-ol is expected to exhibit enhanced aqueous solubility compared to its free base form. However, its solubility can be significantly influenced by pH.[4] It is crucial to determine both its kinetic and thermodynamic solubility.

This method determines the equilibrium solubility and is considered the "gold standard".[5]

Objective: To determine the thermodynamic solubility of 5-Chloropyrimidin-2-ol hydrochloride in aqueous buffers of different pH values.

Materials:

-

5-Chloropyrimidin-2-ol hydrochloride

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

HPLC-grade water

-

Calibrated pH meter

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of 5-Chloropyrimidin-2-ol hydrochloride to separate vials containing a known volume of each buffer (e.g., 1 mL). Ensure a solid residue remains.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Organic Solvent Solubility

Knowledge of solubility in organic solvents is vital for synthetic chemistry and the development of formulations.[2][3]

Objective: To determine the solubility of 5-Chloropyrimidin-2-ol hydrochloride in a range of common organic solvents.

Materials:

-

5-Chloropyrimidin-2-ol hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dichloromethane

Procedure:

-

Prepare saturated solutions of 5-Chloropyrimidin-2-ol hydrochloride in each solvent at a controlled temperature, following a similar procedure to the shake-flask method.

-

After equilibration, centrifuge the samples and dilute an aliquot of the supernatant.

-

Quantify the concentration using a validated analytical method (e.g., HPLC-UV).

Data Presentation: Solubility Profile

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water (pH ~2-3, inherent) | 25 | To be determined | Thermodynamic |

| PBS (pH 7.4) | 25 | To be determined | Thermodynamic |

| Citrate Buffer (pH 3.0) | 25 | To be determined | Thermodynamic |

| Borate Buffer (pH 9.0) | 25 | To be determined | Thermodynamic |

| DMSO | 25 | To be determined | Thermodynamic |

| DMF | 25 | To be determined | Thermodynamic |

| Methanol | 25 | To be determined | Thermodynamic |

| Ethanol | 25 | To be determined | Thermodynamic |

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life. Forced degradation studies, as outlined in ICH guidelines, are a systematic way to accelerate this process.[6][7][8]

Logical Workflow for Stability Assessment

Caption: Workflow for the stability assessment of 5-Chloropyrimidin-2-ol hydrochloride.

Experimental Protocols for Forced Degradation

Objective: To investigate the degradation of 5-Chloropyrimidin-2-ol hydrochloride under various stress conditions and to identify the major degradation products.

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 24, 48 hours).

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period.

-

Neutral Hydrolysis: Dissolve the compound in HPLC-grade water and heat at 60°C.

-

At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by HPLC.

Procedure:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Monitor the degradation over time by HPLC.

Procedure:

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Analyze samples at various time points.

Procedure:

-

Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples at appropriate time intervals.

Potential Degradation Pathways

The pyrimidine ring can be susceptible to both hydrolytic and oxidative degradation.[9][10][11][12][13] The chloro substituent at the 5-position and the hydroxyl group at the 2-position will influence the reactivity of the ring. Potential degradation pathways could include:

-

Hydrolysis: The chloro group may be susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding hydroxypyrimidine. The pyrimidine ring itself could also undergo cleavage.

-

Oxidation: The pyrimidine ring can be oxidized, potentially leading to ring-opened products.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chlorination of 5-Chloropyrimidin-2-ol Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chlorination of 5-Chloropyrimidin-2-ol hydrochloride to synthesize 2,5-dichloropyrimidine, a critical intermediate in the pharmaceutical and agrochemical industries. This document delves into the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and presents relevant analytical data. The content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance of 2,5-Dichloropyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic installation of halogen atoms, particularly chlorine, on the pyrimidine ring provides versatile handles for further functionalization through nucleophilic substitution reactions. 2,5-Dichloropyrimidine is a key building block in the synthesis of a wide array of biologically active molecules. Its dichloro substitution pattern allows for selective and sequential reactions, enabling the construction of complex molecular architectures.

The conversion of hydroxypyrimidines to their corresponding chloro-derivatives is a fundamental and widely employed transformation in heterocyclic chemistry.[1][2] This guide focuses on the robust and scalable chlorination of 5-Chloropyrimidin-2-ol hydrochloride utilizing phosphorus oxychloride (POCl₃), a common and effective chlorinating agent.[1][3]

The Chlorination Mechanism: A Step-by-Step Elucidation

The chlorination of 5-Chloropyrimidin-2-ol hydrochloride with phosphorus oxychloride proceeds through a nucleophilic aromatic substitution pathway. The hydroxyl group of the pyrimidinol is a poor leaving group and requires activation to facilitate its displacement by a chloride ion. POCl₃ serves as the activating agent, converting the hydroxyl into a highly effective leaving group.

The reaction is typically facilitated by the addition of a tertiary amine base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[1][4][5] Modern, solvent-free approaches have been developed to enhance safety and reduce environmental impact by using equimolar amounts of POCl₃ in a sealed reactor.[1][4]

The Role of the Hydrochloride:

The starting material, 5-Chloropyrimidin-2-ol hydrochloride, exists as a salt. In the reaction medium, the protonated pyrimidine ring is highly electron-deficient, which can influence the initial steps of the reaction. However, under the reaction conditions, particularly with the addition of a base like pyridine, the free pyrimidinol is liberated, allowing the reaction to proceed.

Mechanistic Steps:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the 2-hydroxyl group of 5-chloropyrimidin-2-ol attacks the electrophilic phosphorus atom of phosphorus oxychloride. This forms a dichlorophosphate ester intermediate, converting the hydroxyl group into a much better leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃ or present in the reaction mixture, acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring.

-

Elimination of the Leaving Group: The dichlorophosphate group departs as a stable leaving group, and the aromaticity of the pyrimidine ring is restored, yielding the final product, 2,5-dichloropyrimidine.

-

Role of the Base: Pyridine acts as a base to quench the HCl produced during the formation of the dichlorophosphate ester, driving the equilibrium towards the product.

Experimental Protocols

The following protocols describe both a traditional method using excess POCl₃ and a modern, solvent-free approach for the synthesis of 2,5-dichloropyrimidine.

Protocol 1: Traditional Chlorination with Excess Phosphorus Oxychloride

This method is a well-established procedure for small-scale laboratory synthesis.

Materials:

-

5-Chloropyrimidin-2-ol hydrochloride

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Pyridine, anhydrous

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Chloropyrimidin-2-ol hydrochloride (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (5-10 eq) to the flask.

-

Base Addition: Slowly add anhydrous pyridine (1.0-1.2 eq) to the stirred suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2,5-dichloropyrimidine can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride

This modern protocol is safer, more environmentally friendly, and suitable for larger-scale preparations.[1][4]

Materials:

-

5-Chloropyrimidin-2-ol hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Teflon-lined stainless steel reactor

-

Ice-water

-

Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

-

Reactor Charging: To a Teflon-lined stainless steel reactor, add 5-Chloropyrimidin-2-ol hydrochloride (1.0 eq), phosphorus oxychloride (1.0 eq), and pyridine (1.0 eq).

-

Sealing and Heating: Securely seal the reactor and heat the mixture to 140-160 °C for 2 hours.[1][4]

-

Cooling and Quenching: After the reaction period, cool the reactor to room temperature. Carefully open the reactor in a fume hood and quench the contents by adding it to ice-water.

-

Neutralization and Isolation: Adjust the pH of the aqueous solution to 8-9 with a saturated sodium carbonate solution. The solid product will precipitate out.

-

Filtration and Drying: Collect the precipitated 2,5-dichloropyrimidine by vacuum filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the chlorination of substituted hydroxypyrimidines. While specific data for 5-Chloropyrimidin-2-ol hydrochloride is not extensively published, the data for analogous substrates provides a reliable benchmark.

| Starting Material | Chlorinating Agent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dihydroxy-5-methylpyrimidine | POCl₃ (equimolar) | Pyridine | 160 | 2 | 88 | [6] |

| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃ (equimolar) | Pyridine | 160 | 2 | 85 | [6] |

| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃ (equimolar) | Pyridine | 160 | 2 | 90.5 | [6] |

| 2-Hydroxypyridines (various) | POCl₃ (equimolar) | None/Pyridine | 140 | 2 | >90 | [1][4] |

| 2,5-dihydroxypyridine | POCl₃ | - | 145 | 4 | 94.3 | [7] |

Physicochemical Properties of 2,5-Dichloropyrimidine:

| Property | Value |

| CAS Number | 22536-67-0[4][8] |

| Molecular Formula | C₄H₂Cl₂N₂[4][8] |

| Molecular Weight | 148.97 g/mol [4] |

| Appearance | Colorless to pale yellow solid or liquid[8] |

| Melting Point | 57.0-57.5 °C[4] |

| Boiling Point | 190 °C[4] |

Spectroscopic Data for 2,5-Dichloropyrimidine:

-

¹H NMR (CDCl₃): Chemical shifts for dichloropyrimidines are typically in the aromatic region. For 2,5-dichloropyrimidine, two singlets are expected for the two non-equivalent aromatic protons.

-

¹³C NMR (CDCl₃): Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The carbons attached to chlorine will appear at a characteristic downfield shift. For example, the reported ¹³C NMR chemical shifts for 2,4-dichloropyrimidine in DMSO-d6 are 164.3, 151.5, 142.2, and 100.2 ppm.[9]

Safety and Handling

Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of the reaction mixture is highly exothermic and should be performed with extreme caution.

Conclusion

The chlorination of 5-Chloropyrimidin-2-ol hydrochloride with phosphorus oxychloride is a reliable and efficient method for the synthesis of 2,5-dichloropyrimidine. The choice between a traditional excess reagent approach and a modern solvent-free method will depend on the scale of the reaction and the available equipment. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety precautions are paramount for a successful and safe synthesis.

References

-